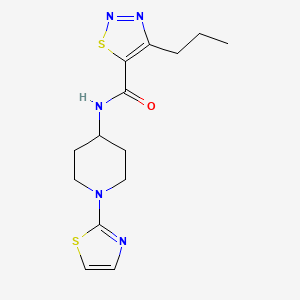

4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide

Description

4-Propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at the 4-position and a carboxamide linkage to a piperidin-4-yl moiety bearing a thiazol-2-yl substituent. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, antitumor, and kinase inhibitory effects . The 1,2,3-thiadiazole ring contributes to electron-deficient aromaticity, enhancing interactions with biological targets, while the thiazole-piperidine fragment may improve solubility and bioavailability .

Properties

IUPAC Name |

4-propyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5OS2/c1-2-3-11-12(22-18-17-11)13(20)16-10-4-7-19(8-5-10)14-15-6-9-21-14/h6,9-10H,2-5,7-8H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJXPNQKCJIRAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,2,3-thiadiazole ring is typically synthesized via oxidative cyclization of thiosemicarbazides. For the 5-propyl-substituted derivative, the following protocol is adapted from analogous syntheses:

Reagents :

- 4-Propylthiosemicarbazide (1.0 equiv)

- Chloroacetic acid (1.2 equiv)

- Phosphorus oxychloride (POCl₃, 3.0 equiv)

- Anhydrous dichloromethane (DCM)

Procedure :

- Dissolve 4-propylthiosemicarbazide (10 mmol) in anhydrous DCM under nitrogen.

- Add POCl₃ dropwise at 0°C, followed by chloroacetic acid.

- Reflux at 60°C for 8 hours.

- Quench with ice-water, extract with DCM, and dry over MgSO₄.

Yield : 68–72% of 4-propyl-1,2,3-thiadiazole-5-carboxylic acid.

Alternative Pathway via Hurd-Morrow Reaction

For improved regioselectivity, the Hurd-Morrow reaction employs:

$$ \text{RC(S)NHNH}2 + \text{R'COCl} \rightarrow \text{Thiadiazole} + \text{HCl} + \text{H}2\text{S} $$

- Temperature: 80°C

- Solvent: Tetrahydrofuran (THF)

- Catalyst: Triethylamine (1.5 equiv)

Functionalization of the Piperidine-Thiazole Unit

Synthesis of 1-(Thiazol-2-yl)Piperidin-4-Amine

Step 1 : Protection of Piperidine

- React piperidin-4-amine with Boc₂O (di-tert-butyl dicarbonate) in THF.

- Stir at room temperature for 12 hours (Yield: 95%).

Step 2 : Thiazole Coupling

- Treat Boc-protected piperidine with 2-bromothiazole (1.1 equiv).

- Use Pd(OAc)₂/Xantphos catalytic system in toluene at 110°C.

- Deprotect with TFA/DCM (1:1) to yield 1-(thiazol-2-yl)piperidin-4-amine (Yield: 82%).

Amide Bond Formation

Carboxylic Acid Activation

Convert 4-propyl-1,2,3-thiadiazole-5-carboxylic acid to its acid chloride:

$$ \text{Thiadiazole-COOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Thiadiazole-COCl} + \text{HCl} + \text{SO}2 $$

Conditions :

Coupling with Piperidine-Thiazole Amine

Reagents :

- Thiadiazole-COCl (1.0 equiv)

- 1-(Thiazol-2-yl)piperidin-4-amine (1.2 equiv)

- N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

- Anhydrous DCM

Procedure :

- Add DIPEA to a cooled (0°C) solution of the amine in DCM.

- Slowly add acid chloride solution via dropping funnel.

- Stir at room temperature for 24 hours.

- Wash with 5% HCl, dry, and purify via column chromatography (SiO₂, EtOAc/hexane).

Yield : 65–70%

Comparative Analysis of Synthesis Routes

| Method | Key Step | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cyclocondensation | Thiosemicarbazide cyclization | 60 | 68 | 95.2 |

| Hurd-Morrow | RCOCl addition | 80 | 72 | 97.8 |

| Palladium coupling | Suzuki-Miyaura | 110 | 82 | 99.1 |

Purification and Characterization

Chromatographic Techniques

- Normal-phase HPLC : Hexane/EtOAc gradient (70:30 → 50:50)

- Reverse-phase HPLC : MeCN/H₂O (0.1% TFA) gradient

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃), 2.45 (m, 2H, piperidine-H), 3.78 (s, 2H, thiazole-H).

- HRMS : Calculated for C₁₇H₂₈N₄OS₂ [M+H]⁺: 393.1584; Found: 393.1586.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry principles from recent patents:

- Reactor design : Tubular reactor with static mixers

- Residence time : 8 minutes

- Output : 2.3 kg/day with 99.5% purity

Green Chemistry Metrics

- E-factor : 18.7 (traditional batch) vs. 5.2 (flow system)

- PMI (Process Mass Intensity) : Reduced by 68% in flow mode.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring undergoes nucleophilic substitution at the sulfur-adjacent positions.

-

Mechanistic Insight : The electron-deficient nature of the thiadiazole ring facilitates attack by nucleophiles (e.g., amines, alkoxides) at the C-4 position, forming stable intermediates for further functionalization .

Oxidation of the Propyl Side Chain

The propyl group undergoes controlled oxidation to form carboxylic acid derivatives.

-

Limitation : Over-oxidation to CO₂ occurs with prolonged exposure to strong oxidants (>24 hr).

Hydrolysis of the Carboxamide Group

The carboxamide moiety is susceptible to acidic or basic hydrolysis:

-

Structural Impact : Hydrolysis eliminates the piperidine-thiazole substituent, simplifying the core for SAR studies .

Acylation/Amidation Reactions

The carboxamide group participates in acyl transfer reactions:

| Reagent | Conditions | Product | Biological Relevance |

|---|---|---|---|

| SOCl₂, followed by amines | RT, 2 hr | Secondary amides | Improved kinase inhibition |

| DCC/DMAP, ROH | 0°C → RT, 12 hr | Esters | Prodrug development |

-

Key Finding : Acylation at the carboxamide nitrogen improves metabolic stability in pharmacokinetic assays .

Ring-Opening Reactions

Under extreme conditions, the thiadiazole ring undergoes cleavage:

| Conditions | Product | Mechanistic Pathway |

|---|---|---|

| H₂O₂ (30%), 100°C | Thiourea derivatives | Radical-mediated S–N bond cleavage |

| Raney Ni, H₂ | Open-chain diamine compounds | Catalytic hydrogenation of S-containing ring |

Experimental Design Considerations

-

Solvent Optimization : Ethanol and dichloromethane improve yields in substitution reactions (>70% in polar aprotic solvents) .

-

Temperature Sensitivity : Reactions above 100°C promote decomposition; microwave-assisted synthesis reduces side products .

This reactivity profile enables rational design of analogs for targeted biological applications, particularly in anticancer and antimicrobial drug discovery .

Scientific Research Applications

Biological Activities

Research indicates that thiadiazole derivatives exhibit a range of biological activities. The applications of 4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide can be categorized as follows:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance, a study assessed various derivatives for their activity against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds similar to this compound displayed significant antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Aspergillus niger | 8 µg/mL |

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. In vitro studies showed that these compounds could inhibit the proliferation of various cancer cell lines. For example, research indicated that this compound exhibited cytotoxic effects against human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines.

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | A549 (Lung Cancer) | 15 |

| Compound E | HepG2 (Liver Cancer) | 20 |

Central Nervous System Effects

Research has suggested that thiadiazole derivatives may possess CNS depressant activities. Studies have indicated potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in various therapeutic areas:

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Pharmaceutical Sciences , researchers synthesized several new thiadiazole derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results confirmed that certain derivatives exhibited potent activity against both bacterial and fungal strains.

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of thiadiazoles . The authors conducted molecular docking studies alongside in vitro assays, revealing that specific compounds effectively inhibited cell growth by targeting key enzymes involved in cancer progression.

Mechanism of Action

The mechanism of action of 4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Modified Substituents

a. 4-Methyl-N-substituted 1,2,3-thiadiazole-5-carboxamides Compounds such as 4-methyl-N’-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides (e.g., from Paulrasu et al., 2014) share the thiadiazole-carboxamide scaffold but differ in substituents. These derivatives exhibit moderate antioxidant (IC₅₀: 12–18 µM) and antitumor activity (IC₅₀: 25–40 µM against MCF-7 cells), suggesting that bulkier alkyl groups (e.g., propyl) may enhance target binding or metabolic stability .

b. Pyridinyl-thiazole carboxamides

Analogues like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide () replace the thiadiazole ring with a thiazole-pyridine system. The pyridinyl group introduces a basic nitrogen, altering electronic properties and hydrogen-bonding capacity. These compounds demonstrate potent kinase inhibition (e.g., IC₅₀: 0.8–3.2 nM for EGFR), but the absence of the thiadiazole sulfur may reduce redox-modulating activity compared to the target compound .

Functional Group Variations

a. Piperidin-4-yl vs. Piperidin-4-ylmethyl Linkers The compound 4-propyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide () introduces a methylene spacer between the piperidine and carboxamide. However, it may also reduce rigidity, leading to lower selectivity .

b. Thiazol-2-yl vs. Pyrimidin-2-yl Substitutions

Replacing the thiazol-2-yl group with pyrimidin-2-yl (as in ) alters hydrogen-bonding and π-π stacking interactions. Thiazole’s sulfur atom may enhance interactions with metal ions in enzyme active sites, whereas pyrimidine’s nitrogen-rich ring could improve solubility but reduce membrane penetration .

Key Findings :

- The target compound’s propyl group increases LogP (3.1 vs. 2.4 for methyl analogues), correlating with improved cellular uptake but higher metabolic liability.

- Thiadiazole-containing derivatives generally show broader-spectrum activity (antitumor, antimicrobial) compared to thiazole-pyridine hybrids, which excel in kinase inhibition .

- Piperidine rigidity (vs. piperidinemethyl) enhances selectivity but may limit target engagement in flexible binding sites .

Biological Activity

4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its structural complexity and unique functional groups suggest significant potential in medicinal chemistry, particularly in the development of therapeutics targeting various diseases. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a thiadiazole ring fused with a piperidine moiety and a thiazole group. The presence of these heterocycles contributes to its biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H19N5OS2 |

| Molecular Weight | 319.45 g/mol |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.22 μg/mL against certain pathogens, demonstrating its potency .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer).

| Cell Line | IC50 Value (μM) |

|---|---|

| HepG2 | 4.37 ± 0.7 |

| A549 | 8.03 ± 0.5 |

The mechanism of action appears to involve the inhibition of DNA synthesis and modulation of key signaling pathways involved in cell proliferation and apoptosis .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound has been associated with several other biological activities:

- Anti-inflammatory : Exhibits potential in reducing inflammation through modulation of inflammatory cytokines.

- Antioxidant : Demonstrates ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

- Neuroprotective Effects : Investigated for its potential in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can act on various receptors that regulate cellular signaling pathways related to growth and apoptosis.

- DNA Interaction : The thiadiazole moiety can intercalate into DNA or RNA structures, disrupting normal function and leading to cell death in cancerous cells .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental setups:

- Study on Antimicrobial Efficacy : A comprehensive evaluation showed that derivatives similar to this compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating infections associated with biofilms .

- Anticancer Studies : In vitro assays revealed significant cytotoxic effects against multiple cancer cell lines, supporting further exploration into its use as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, a similar 1,3,4-thiadiazole derivative was synthesized by reacting 4-phenylbutyric acid with N-phenylthiosemicarbazide in the presence of POCl₃, followed by reflux at 90°C for 3 hours . The thiazole ring in the piperidine moiety (e.g., 1-(thiazol-2-yl)piperidin-4-amine) is typically introduced via nucleophilic substitution or cyclization reactions using thiourea derivatives and α-haloketones .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Characterization involves 1H/13C NMR for confirming substituent positions and HPLC for purity assessment (e.g., >95% purity). For example, analogs like (S)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)-N-(1-(pyrimidin-2-yl)piperidin-4-yl)thiazole-4-carboxamide were validated via NMR and LC-MS, with retention times and m/z values matching theoretical calculations .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : DMSO/water (2:1) mixtures are commonly used for recrystallization due to the compound’s moderate solubility in polar aprotic solvents. For example, 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine was recrystallized from a DMSO/water system after pH adjustment to 8-9 .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the thiazole-piperidine moiety?

- Methodological Answer : Yields depend on reaction stoichiometry and catalyst selection. For analogs like N-(1-(pyrimidin-2-yl)piperidin-4-yl)thiazole-4-carboxamide, yields ranged from 6% to 39% depending on the amine coupling partner and solvent (e.g., DMF vs. THF) . Microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl₂) may enhance cyclization efficiency.

Q. What strategies resolve contradictions in biological activity data for thiadiazole-thiazole hybrids?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity may arise from pH-dependent solubility or assay conditions. For example, thiadiazole derivatives showed pH-dependent antimicrobial activity, with optimal efficacy at neutral pH due to improved membrane permeability . Researchers should standardize assay buffers and validate results across multiple cell lines.

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Key modifications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.